LY2857785, chemically known as 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , , ]. This compound has garnered significant interest in scientific research, particularly in the field of oncology, due to its potential as an anti-tumor agent [, , , , ]. LY2857785 exerts its effects by interfering with the CDK9/cyclin T complex, a crucial component of positive transcription elongation factor b (P-TEFb) [, , , , ].
While a detailed step-by-step synthesis protocol is not explicitly provided in the available literature, one paper outlines a key intermediate involved in the synthesis of LY2857785 []. This intermediate plays a crucial role in the final stages of the synthesis process. The paper highlights the advantages of this synthetic approach, including the use of readily available and cost-effective starting materials and reagents, as well as mild reaction conditions that contribute to a high overall yield [].
LY2857785 functions by selectively inhibiting CDK9, a key component of P-TEFb, which plays a crucial role in transcriptional elongation [, , , , ]. By inhibiting CDK9, LY2857785 disrupts the phosphorylation of the second serine residue (Ser2) within the C-terminal domain (CTD) of RNA polymerase II (RNAP II) [, , , , ]. This phosphorylation event is essential for the proper elongation of RNA transcripts. Consequently, LY2857785 leads to a decrease in the phosphorylation of RNAP II CTD and a significant reduction in the levels of MCL1 protein, an anti-apoptotic factor, thereby inducing apoptosis in various cancer cell lines [, , , , ]. In addition to apoptosis, LY2857785 has also been shown to induce autophagy, a cellular process involving the degradation and recycling of cellular components, in ATL cells [].
The primary application of LY2857785 in scientific research lies in its exploration as a potential anti-cancer agent, particularly for hematological malignancies [, , , , ]. In vitro studies have demonstrated its efficacy in reducing cell viability and inducing apoptosis in various leukemia cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [, , , , ]. Moreover, LY2857785 has shown promising results in vivo, effectively suppressing tumor growth in ATL xenograft models []. Notably, LY2857785 exhibited potent anti-tumor activity in preclinical models of hematological tumors, demonstrating its potential as a therapeutic target in blood cancers [, , ]. Additionally, it has been employed in CRISPR/Cas9-based genome editing studies to understand drug sensitivity in different AEL genotypes, highlighting its utility in drug discovery and development [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: